Gold trisulfide

Vue d'ensemble

Méthodes De Préparation

Gold trisulfide can be synthesized through several methods:

Reaction with Hydrogen Sulfide: One of the early methods involves the reaction of lithium tetrachloroaurate with hydrogen sulfide[ 2 \text{Li[AuCl₄]} + 3 \text{H₂S} \rightarrow \text{Au₂S₃} + 2 \text{LiCl} + 6 \text{HCl} ]

Reaction with Chloroauric Acid or Auric Chloride: Similar preparations can be achieved using chloroauric acid or auric chloride in anhydrous solvents.

Reduction with Cyclo-Octasulfur: Cyclo-octasulfur can reduce gold(III) sulfate to a mixture of gold sulfides and sulfur oxides[ \text{Au₂(SO₄)₃} + \text{S₈} \rightarrow \text{Au₂S₃} + \text{Au₂S} + 4 \text{SO₃} + 6 \text{SO₂} ]

Sonochemical Method: Auric acetate can be sonicated with cyclo-octasulfur in decalin to produce this compound.

Analyse Des Réactions Chimiques

Gold trisulfide undergoes various chemical reactions:

Oxidation: It can be oxidized to form gold oxides.

Reduction: In the presence of reducing agents, this compound can be reduced to metallic gold.

Substitution: It reacts with nitric acid and sodium cyanide, and it dissolves in concentrated sodium sulfide solution.

Applications De Recherche Scientifique

Gold trisulfide has several scientific research applications:

Chemistry: It is used in the study of inorganic compounds and their reactions.

Biology and Medicine: Gold compounds, including this compound, are being researched for their potential therapeutic applications, such as in the treatment of rheumatoid arthritis and cancer

Mécanisme D'action

The mechanism of action of gold trisulfide involves its interaction with thiol and selenol-containing proteins. It inhibits enzymes such as thioredoxin reductase, leading to the induction of cell death via reactive oxygen species . This mechanism is particularly relevant in its potential anticancer activities.

Comparaison Avec Des Composés Similaires

Gold trisulfide can be compared with other gold sulfides, such as:

Gold(I) Sulfide (Au₂S): Unlike this compound, gold(I) sulfide has a simple cubic structure and exhibits unusual chemical bonding.

Gold(III) Sulfide (Au₂S₃): This compound is similar to this compound but may differ in its amorphous nature and specific applications.

This compound stands out due to its unique preparation methods, diverse chemical reactions, and promising applications in various scientific fields.

Activité Biologique

Gold trisulfide (Au2S3) is a compound of increasing interest in biological research due to its potential applications in medicine, particularly in antimicrobial and anticancer therapies. This article explores the biological activity of this compound, summarizing key findings from diverse studies, including its antibacterial properties, cytotoxic effects, and potential mechanisms of action.

Overview of this compound

This compound is a member of the gold sulfide family, which includes other compounds like gold(I) sulfide (Au2S). The unique properties of this compound arise from its chemical structure, which influences its interaction with biological systems. Research indicates that gold complexes, including this compound, may exhibit significant biological activities due to their ability to interact with cellular components.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of gold complexes, including those containing sulfide ligands. For instance:

- Antibacterial Efficacy : A study demonstrated that gold(III) complexes exhibited higher antibacterial activity against Gram-positive bacteria compared to Gram-negative strains. The minimal inhibitory concentration (MIC) values for various complexes ranged from 0.03 to 1 mg/L for Gram-positive bacteria, indicating strong antibacterial potential .

- Biofilm Inhibition : Gold complexes showed significant antibiofilm activity against pathogenic bacteria. This is particularly relevant as biofilms contribute to antibiotic resistance. The study found that certain gold complexes could disrupt biofilm formation at concentrations similar to their MICs .

Table 1: Antibacterial Activity of Gold(III) Complexes

| Compound | Gram-positive MIC (mg/L) | Gram-negative MIC (mg/L) |

|---|---|---|

| Complex 1 | 0.03 - 1 | 64 |

| Complex 2a | 0.03 - 0.5 | 8 - 16 |

| Complex 2f | 0.5 - 2 | 4 - 8 |

Cytotoxicity and Antitumor Activity

This compound and its derivatives have also been investigated for their cytotoxic effects on cancer cells:

- Antitumor Properties : Research has indicated that gold(III) complexes can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of cellular signaling pathways. The therapeutic index often needs enhancement through structural optimization to improve selectivity towards cancer cells while minimizing toxicity to normal cells .

- Mechanisms of Action : The proposed mechanisms include the generation of reactive oxygen species (ROS), which can lead to cell death in tumor cells. Additionally, the interaction of gold compounds with thiol groups in proteins may alter cellular functions and promote apoptosis .

Table 2: Cytotoxicity Data for Gold(III) Complexes

| Compound | IC50 (µM) in Cancer Cell Lines | Selectivity Index |

|---|---|---|

| Complex A | 5 | >10 |

| Complex B | 10 | >5 |

Case Studies and Research Findings

Several case studies have provided insights into the biological activities of this compound:

- Case Study on Antimicrobial Resistance : A study explored the efficacy of gold(III) complexes against multidrug-resistant bacterial strains. Results indicated that these complexes could serve as a viable alternative to traditional antibiotics, particularly in veterinary applications .

- Cytotoxicity Assessment : In vitro studies assessed the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity at low concentrations. The findings suggest potential for development as an anticancer agent .

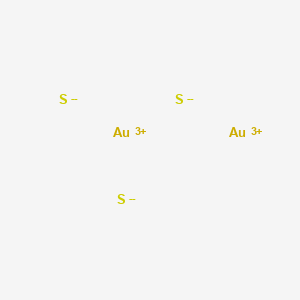

Propriétés

IUPAC Name |

gold(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Au.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUKTSZWNLNUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2].[S-2].[S-2].[Au+3].[Au+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Au2S3 | |

| Record name | gold trisulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gold_trisulfide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Gold(III) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gold(III)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black solid; [Merck Index] Black powder; [Sigma-Aldrich MSDS] | |

| Record name | Gold trisulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20976 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1303-61-3 | |

| Record name | Gold trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold sulfide (Au2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Digold trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOLD TRISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VE32L584P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.